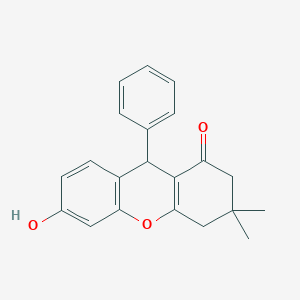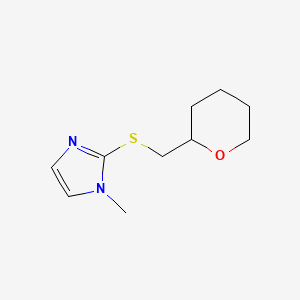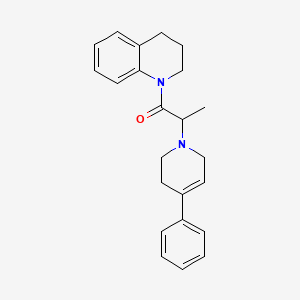![molecular formula C16H22N4O B7535326 (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone, commonly known as PPMP, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids.
作用机制
PPMP inhibits the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. Glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. PPMP inhibits this reaction by binding to the active site of glucosylceramide synthase, preventing the transfer of glucose to ceramide.
Biochemical and Physiological Effects:
PPMP has been shown to have a number of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by PPMP has been shown to induce apoptosis in cancer cells. PPMP has also been shown to reduce the levels of glycosphingolipids in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, PPMP has been shown to reduce the accumulation of glycosphingolipids in lysosomal storage disorders.
实验室实验的优点和局限性
PPMP has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are limitations to the use of PPMP in lab experiments. PPMP is not a specific inhibitor of glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. Additionally, PPMP can have off-target effects on other cellular processes.
未来方向
There are a number of future directions for the use of PPMP in scientific research. One area of interest is the development of new inhibitors of glycosphingolipid synthesis that are more specific and have fewer off-target effects. Another area of interest is the use of PPMP in combination with other drugs to enhance its therapeutic effects. Additionally, PPMP may have applications in the treatment of lysosomal storage disorders and neurodegenerative diseases. Further research is needed to explore these potential applications of PPMP.
合成方法
The synthesis of PPMP involves a series of chemical reactions. The first step involves the reaction of 4-propylazepan-1-amine with 3-chloro-4-fluorobenzaldehyde to form (4-propylazepan-1-yl)-3-chloro-4-fluorobenzaldehyde. This intermediate is then reacted with pyrazolo[1,5-a]pyrimidin-3-amine to form the final product, (4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone.
科学研究应用
PPMP has been widely used in scientific research for its ability to inhibit glycosphingolipid synthesis. Glycosphingolipids are a class of complex lipids that play important roles in cell signaling, cell adhesion, and cell migration. Dysregulation of glycosphingolipid metabolism has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and lysosomal storage disorders. PPMP has been shown to be effective in inhibiting the activity of glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells and tissues.
属性
IUPAC Name |
(4-propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-5-13-6-3-9-19(11-7-13)16(21)14-12-18-20-10-4-8-17-15(14)20/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJAPUDTRNZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(CC1)C(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)


![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
